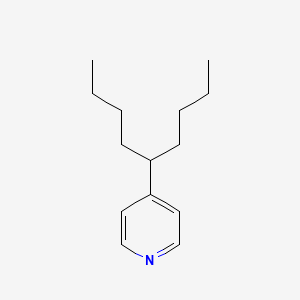








|
REACTION_CXSMILES
|
[NH2-:1].[Na+].C(O)(=O)CCCCCCC/C=C\CCCCCCCC.[CH3:23][CH2:24][CH2:25][CH2:26][CH:27]([C:32]1[CH:37]=[CH:36][N:35]=[CH:34][CH:33]=1)[CH2:28][CH2:29][CH2:30][CH3:31]>C1(C)C(C)=CC=CC=1>[NH2:1][C:34]1[CH:33]=[C:32]([CH:27]([CH2:26][CH2:25][CH2:24][CH3:23])[CH2:28][CH2:29][CH2:30][CH3:31])[CH:37]=[CH:36][N:35]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
50.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[NH2-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
|
Name
|
|
|
Quantity
|
205 g
|
|
Type
|
reactant
|
|
Smiles
|
CCCCC(CCCC)C1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
173 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The autoclave was closed
|
|
Type
|
CUSTOM
|
|
Details
|
purged of air with nitrogen
|
|
Type
|
TEMPERATURE
|
|
Details
|
The autoclave was cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The xylene phase was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the bottom aqueous caustic phase was re-extracted with 25 cc of xylene
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|


Reaction Time |
8.7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=CC(=C1)C(CCCC)CCCC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 67.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |